1,2,3,6-Tetra-O-Acetyl-α-D-Glucopyranose can be a useful starting material for the synthesis of glycoconjugates, which are molecules that combine a sugar moiety with another molecule, such as a protein or lipid. By selectively removing the acetyl groups on the molecule, researchers can introduce linkages at specific positions to create desired glycoconjugates for studying cell-cell interactions or developing potential therapeutics [PubChem, National Institutes of Health (.gov) "1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose" ].
The acetyl groups on 1,2,3,6-Tetra-O-Acetyl-α-D-Glucopyranose can be selectively removed or modified to create new carbohydrate derivatives. These modified carbohydrates can then be used to probe carbohydrate-protein interactions or explore the biological functions of specific sugar modifications [Organic Letters, American Chemical Society "Unprecedented α-Glucosidase Activity in Ionic Liquids" [DOI: 10.1021/ol035932o]].
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is a derivative of glucose characterized by the acetylation of four hydroxyl groups. Its molecular formula is C14H20O10, and it has a molecular weight of 348.3 g/mol. This compound is notable for its structural configuration, which includes an alpha anomeric form of D-glucopyranose, making it a significant compound in carbohydrate chemistry and biochemistry .
These reactions are fundamental in synthetic carbohydrate chemistry and are often utilized to create more complex sugar derivatives for research and industrial applications .
Research indicates that 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose exhibits various biological activities:
The synthesis of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose typically involves the acetylation of D-glucose:
This method allows for high yields of the acetylated product while minimizing by-products .
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose finds applications in various fields:
Interaction studies focus on how 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose interacts with biological molecules:
Several compounds share structural similarities with 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose | Acetylation at positions 1, 3, 4, and 6 | Lacks the acetyl group at position 2 |
| 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose | Acetylation at positions 1, 2, 3, and 4 | Beta anomeric form differs from alpha configuration |
| 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl Bromide | Benzoyl instead of acetyl groups | Different acyl group alters solubility and reactivity |
| 1-Acetoxy-2-deoxy-beta-D-glucopyranoside | Acetoxy group at position 1 | Different substitution pattern affects reactivity |
Each compound's unique substitution pattern contributes to distinct chemical properties and biological activities. This highlights the importance of structural variations in carbohydrate chemistry .